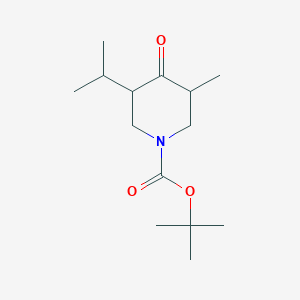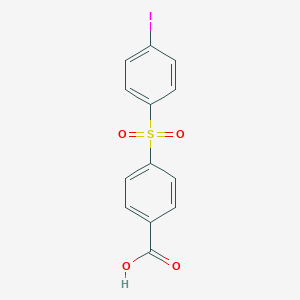
(TTP)Cu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5,10,15,20-Tetra-p-tolylporphyrinato)copper, commonly referred to as (TTP)Cu, is a coordination complex where copper is centrally coordinated to a porphyrin ligand. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The copper ion in this compound can exist in different oxidation states, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra-p-tolylporphyrinato)copper typically involves the reaction of 5,10,15,20-Tetra-p-tolylporphyrin (H2TTP) with a copper salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete metalation of the porphyrin ligand.
Industrial Production Methods
While specific industrial production methods for (TTP)Cu are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(TTP)Cu undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized from Cu(I) to Cu(II) or further to Cu(III) under specific conditions.
Reduction: The copper center can be reduced from Cu(II) to Cu(I).
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound(II) or this compound(III) complexes, while reduction can yield this compound(I).
Wissenschaftliche Forschungsanwendungen
(TTP)Cu has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and cycloaddition reactions.
Biology: this compound complexes are studied for their potential as models for copper-containing enzymes and for their interactions with biological molecules.
Medicine: Research is ongoing into the use of this compound complexes in photodynamic therapy for cancer treatment, where they act as photosensitizers.
Industry: this compound is used in the development of sensors and electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which (TTP)Cu exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer reactions, activating substrates for further chemical transformations. In biological systems, this compound can interact with proteins and nucleic acids, influencing their structure and function. The molecular targets and pathways involved vary widely, but often include redox-active sites and coordination to nitrogen or sulfur atoms in biomolecules.
Vergleich Mit ähnlichen Verbindungen
(TTP)Cu can be compared with other copper porphyrin complexes, such as:
(5,10,15,20-Tetraphenylporphyrinato)copper (TPP)Cu: Similar in structure but with phenyl groups instead of tolyl groups.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) chloride (TPP)CuCl: Contains a chloride ligand in addition to the porphyrin.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) oxide (TPP)CuO: Contains an oxide ligand.
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability. The presence of tolyl groups can affect the electronic properties and steric hindrance around the copper center, making it distinct from other copper porphyrin complexes.
Eigenschaften
Molekularformel |
C48H46CuN4 |
|---|---|
Molekulargewicht |
742.4 g/mol |
IUPAC-Name |
copper;5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
KPTHVGLYSQAKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)

![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
